molecular formula C14H25NO4 B2771064 N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 1478016-33-9

N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B2771064
CAS No.: 1478016-33-9
M. Wt: 271.357
InChI Key: XMKLWXFKSVLDJR-UHFFFAOYSA-N
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Description

“N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine” is a chemical compound with the linear formula C14H25NO4 . It is related to “N-methyl-1,4-dioxaspiro[4.5]decan-8-amine” and "8-methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H25NO4/c1-14(15)8-10-16-12-9-18-19-13(12)11(14)17-7-6-16/h10-13H,6-9,15H2,1H3 . This code provides a textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The molecular weight of this compound is 207.7 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Bifunctional Intermediates : 1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, is used as a bifunctional synthetic intermediate in the production of organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).
  • Building Blocks for Drug Discovery : Novel spiro scaffolds inspired by bioactive natural products have been designed for drug discovery. These scaffolds contain amino groups and are suitable for library generation using reductive amination (I. D. Jenkins et al., 2009).
  • Synthesis of Spirocyclic Piperidine-Azetidine and Piperidine-Pyrrolidine : Methyl-substituted spirocyclic ring systems have been developed, containing protected secondary amines for further functionalization (Aaron C. Smith et al., 2016).

Applications in Biological and Environmental Sciences

  • Water-Soluble Carcinogenic Dyes Removal : A Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene was synthesized and used as an effective sorbent for removing carcinogenic azo dyes from water (E. Akceylan et al., 2009).

Catalysis and Organic Transformations

  • Chemoselective N-tert-butyloxycarbonylation of Amines : Research has been conducted on the chemoselective N-tert-butyloxycarbonylation of amines in water, a process relevant to the handling of N-Boc compounds (S. Chankeshwara & A. Chakraborti, 2006).

Pharmaceutical and Agrichemical Applications

  • Fungicide Activity : KWG 4168, a fungicide consisting of several biologically active isomers, was studied for its activity against wheat powdery mildew and its inhibition of sterol biosynthesis in fungi (W. Kramer et al., 1999).

Safety and Hazards

The safety data sheet for a related compound, “8-methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

tert-butyl N-(1,4-dioxaspiro[4.5]decan-8-yl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(16)15(4)11-5-7-14(8-6-11)17-9-10-18-14/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKLWXFKSVLDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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